3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that features a unique combination of pyrazole, benzothiophene, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrazole and benzothiophene intermediates. The pyrazole moiety can be synthesized through the reaction of 3,5-dimethyl-4-nitropyrazole with appropriate reagents under controlled conditions . The benzothiophene intermediate is then coupled with the pyrazole derivative through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene and pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Benzothiophene derivatives: Compounds with the benzothiophene moiety that exhibit similar chemical reactivity.
Pyrimidine derivatives: Compounds with the pyrimidine ring that share similar biological activities.
Uniqueness
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methylbenzothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its combination of three distinct heterocyclic moieties, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H13N5O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H13N5O3S/c1-9-14(21(23)24)10(2)20(18-9)8-19-7-17-13-11-5-3-4-6-12(11)25-15(13)16(19)22/h3-7H,8H2,1-2H3 |
InChI Key |
OWPNILUZGMNAGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=NC3=C(C2=O)SC4=CC=CC=C43)C)[N+](=O)[O-] |
Origin of Product |
United States |
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